3-(3-Fluoro-5-methylpyridin-4-YL)propan-1-amine
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Overview
Description
3-(3-Fluoro-5-methylpyridin-4-YL)propan-1-amine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound features a fluorine atom and a methyl group attached to the pyridine ring, along with a propan-1-amine side chain. The presence of the fluorine atom can significantly influence the compound’s chemical properties, making it of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-methylpyridin-4-YL)propan-1-amine typically involves the following steps:
Fluorination of Pyridine:
Alkylation: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Formation of Propan-1-amine Side Chain: The propan-1-amine side chain can be attached through nucleophilic substitution reactions involving haloalkanes and ammonia or amines
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-5-methylpyridin-4-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
3-(3-Fluoro-5-methylpyridin-4-YL)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or ligand in biological assays to study enzyme activity or receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or other industries .
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-methylpyridin-4-YL)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity by forming strong interactions with target sites. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.
Duloxetine: N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine hydrochloride
Uniqueness
3-(3-Fluoro-5-methylpyridin-4-YL)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group can enhance its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13FN2 |
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Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-(3-fluoro-5-methylpyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H13FN2/c1-7-5-12-6-9(10)8(7)3-2-4-11/h5-6H,2-4,11H2,1H3 |
InChI Key |
KGZPKVYNPRABHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1CCCN)F |
Origin of Product |
United States |
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